4-Iodobenzylamine hydrochloride
Overview
Description
4-Iodobenzylamine hydrochloride: is a chemical compound with the molecular formula C7H9ClIN . It is characterized by the presence of an iodine atom attached to a benzylamine group, forming a white crystalline solid. This compound is known for its applications in various chemical processes, including pharmaceuticals, agrochemicals, and dye industries .
Mechanism of Action
Mode of Action
The mode of action of 4-Iodobenzylamine hydrochloride involves its reaction with other compounds. For instance, it can react with methyl 4-bromomethyl-3-methoxycarbonyl cinnamate in the presence of triethylamine to give the corresponding cyclic amide . .
Biochemical Pathways
It’s known that the compound can participate in reactions to form cyclic amides
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is air-sensitive and should be handled in a well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobenzylamine hydrochloride can be synthesized in three steps from 4-iodobenzoic acid . The general synthetic route involves the following steps:
Reduction of 4-iodobenzoic acid: to 4-iodobenzyl alcohol.
Conversion of 4-iodobenzyl alcohol: to 4-iodobenzylamine.
Formation of this compound: by reacting 4-iodobenzylamine with hydrochloric acid.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Iodobenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with different reagents to form substituted benzylamine derivatives.
Cyclization Reactions: It can react with methyl 4-bromomethyl-3-methoxycarbonyl cinnamate in the presence of triethylamine to form cyclic amides.
Common Reagents and Conditions:
Triethylamine: Used as a base in cyclization reactions.
Bromoacetyl Bromide: Used in the preparation of 2-bromo-N-(4-iodo-benzyl)-acetamide.
Major Products:
Cyclic Amides: Formed from the reaction with methyl 4-bromomethyl-3-methoxycarbonyl cinnamate.
Substituted Benzylamine Derivatives: Formed from substitution reactions.
Scientific Research Applications
4-Iodobenzylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development and pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes
Comparison with Similar Compounds
- 4-Bromobenzylamine hydrochloride
- 3-Iodobenzylamine
- 4-Chlorobenzylamine
- 4-Methoxybenzylamine
Comparison: 4-Iodobenzylamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated benzylamines. The iodine atom enhances the compound’s ability to participate in substitution and cyclization reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-iodophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJMURRFWZREHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584425 | |
Record name | 1-(4-Iodophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59528-27-7 | |
Record name | 1-(4-Iodophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-iodophenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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